molecular formula C20H22BrN3O2 B246025 4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

Cat. No. B246025
M. Wt: 416.3 g/mol
InChI Key: FINULCZARDWINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as BPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BPPB is a benzamide derivative that has been synthesized through a multi-step process involving various chemical reactions.

Scientific Research Applications

4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to have potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. 4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the formation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. Additionally, 4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been studied for its potential use in the treatment of Parkinson's disease, as it has been found to inhibit the aggregation of alpha-synuclein, which is associated with the development of Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. 4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has also been shown to inhibit the formation of amyloid-beta peptides and the aggregation of alpha-synuclein, which are associated with the development of Alzheimer's and Parkinson's diseases, respectively.
Biochemical and Physiological Effects:
4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as the formation of amyloid-beta peptides and the aggregation of alpha-synuclein. 4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has also been found to have anti-inflammatory effects, as it has been shown to inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments is that it has been shown to exhibit potent anticancer activity. Another advantage is that it has been found to inhibit the formation of amyloid-beta peptides and the aggregation of alpha-synuclein, which are associated with the development of Alzheimer's and Parkinson's diseases, respectively. However, one limitation of using 4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.

Future Directions

There are several future directions for the study of 4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. One direction is to further investigate its mechanism of action, as this will help to optimize its use in the treatment of various diseases. Another direction is to study its potential use in combination with other drugs, as this may enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of 4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in clinical trials.

Synthesis Methods

4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is synthesized through a multi-step process that involves various chemical reactions. The synthesis of 4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide begins with the reaction between 4-bromoaniline and 4-(4-propanoylpiperazin-1-yl)benzoic acid, which results in the formation of 4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzoic acid. This intermediate compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with benzamide to form the final product, 4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide.

properties

Molecular Formula

C20H22BrN3O2

Molecular Weight

416.3 g/mol

IUPAC Name

4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H22BrN3O2/c1-2-19(25)24-13-11-23(12-14-24)18-9-7-17(8-10-18)22-20(26)15-3-5-16(21)6-4-15/h3-10H,2,11-14H2,1H3,(H,22,26)

InChI Key

FINULCZARDWINX-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.